molecular formula C13H13FN2O4S B2759354 4-(1-Benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride CAS No. 2411276-82-7

4-(1-Benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride

Cat. No.: B2759354
CAS No.: 2411276-82-7
M. Wt: 312.32
InChI Key: KLYYJRBESBRQLY-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride is a complex organic compound that features a benzofuran ring, a piperazine ring, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 1-benzofuran-2-carbonyl chloride, which is then reacted with piperazine to form 1-(1-benzofuran-2-carbonyl)piperazine . This intermediate is then treated with sulfonyl fluoride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1-Benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The benzofuran ring can interact with biological macromolecules, while the piperazine ring can enhance the compound’s binding affinity. The sulfonyl fluoride group can act as a reactive site for covalent modification of target proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(1-benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4S/c14-21(18,19)16-7-5-15(6-8-16)13(17)12-9-10-3-1-2-4-11(10)20-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYYJRBESBRQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3O2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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